3,4-Dimethylpentan-1-amine
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Overview
Description
3,4-Dimethylpentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to a carbon chain, specifically a pentane chain substituted with two methyl groups at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 3,4-dimethylpentyl chloride with ammonia under controlled conditions can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the nucleophilic substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability. Catalysts such as Raney nickel or palladium on carbon are often employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can yield secondary or tertiary amines and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with catalysts
Substitution: Alkyl halides, Acyl chlorides
Major Products:
Oxidation: Amides, Nitriles
Reduction: Alcohols, Hydrocarbons
Substitution: Secondary amines, Tertiary amines, Amides
Scientific Research Applications
3,4-Dimethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the study of metabolic pathways and enzyme interactions.
Industry: this compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound may also participate in nucleophilic attacks, altering the structure and function of the target molecules .
Comparison with Similar Compounds
2,4-Dimethylpentan-3-amine: Another aliphatic amine with similar structural features but different substitution patterns.
N,4-Dimethyl-1-pentanamine: A compound with a similar carbon chain but different positioning of the nitrogen atom
Uniqueness: 3,4-Dimethylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C7H17N |
---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-6(2)7(3)4-5-8/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
WEZJDTIOVDYLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCN |
Origin of Product |
United States |
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